1-(Methylamino)-3-(naphthalen-1-yloxy)propan-2-ol
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Overview
Description
1-(Methylamino)-3-(naphthalen-1-yloxy)propan-2-ol is a chemical compound with a complex structure that includes a naphthalene ring, a methylamino group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylamino)-3-(naphthalen-1-yloxy)propan-2-ol typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the methylamino and propanol groups. One common method involves the reaction of naphthalene with epichlorohydrin to form a naphthalen-1-yloxypropan-2-ol intermediate, which is then reacted with methylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
1-(Methylamino)-3-(naphthalen-1-yloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene structure.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydronaphthalene compounds.
Scientific Research Applications
1-(Methylamino)-3-(naphthalen-1-yloxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Methylamino)-3-(naphthalen-1-yloxy)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-yloxy)propan-2-ol: Lacks the methylamino group, resulting in different chemical properties and reactivity.
1-(Methylamino)-2-(naphthalen-1-yloxy)ethanol: Similar structure but with an ethanol backbone instead of propanol.
1-(Methylamino)-3-(naphthalen-2-yloxy)propan-2-ol: The naphthalene ring is substituted at a different position, affecting its chemical behavior.
Uniqueness
1-(Methylamino)-3-(naphthalen-1-yloxy)propan-2-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(methylamino)-3-naphthalen-1-yloxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-15-9-12(16)10-17-14-8-4-6-11-5-2-3-7-13(11)14/h2-8,12,15-16H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWQSDBOCWOADU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COC1=CC=CC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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